![molecular formula C10H19N3 B1338893 1-Azido-4-tert-butylcyclohexane CAS No. 31865-35-7](/img/structure/B1338893.png)
1-Azido-4-tert-butylcyclohexane
Overview
Description
Synthesis Analysis
The synthesis of azabicyclo compounds and related structures often involves the formation of strained ring systems, which can be challenging due to the inherent instability of these molecules. For example, 1-azabicyclo[1.1.0]butanes are synthesized as precursors to azetidines, utilizing the reactivity of the C3-N bond for double functionalization . Similarly, azabicyclo[4.3.0]nonane derivatives are synthesized from pyroglutamic acid through a series of reactions including Michael addition and hydrogenolysis . These methods highlight the complexity and creativity required in the synthesis of azabicyclo compounds, which may be applicable to the synthesis of "1-Azido-4-tert-butylcyclohexane."
Molecular Structure Analysis
The molecular structure of azabicyclo compounds is characterized by the presence of multiple rings, which can include lactone and piperidine groups, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . X-ray diffraction analysis is a common technique used to determine the precise molecular structure of these compounds, providing information on the crystallography and stereochemistry of the molecules. This type of analysis would be essential for understanding the molecular structure of "1-Azido-4-tert-butylcyclohexane."
Chemical Reactions Analysis
The reactivity of azabicyclo compounds is influenced by the strain in the ring system and the functional groups present. For instance, azido(tert-butylperoxy)methyl compounds, which contain azido and peroxy groups, are considered energetic materials and have been characterized for their sensitivity and performance . The azido group in particular is known for its high reactivity, which could be relevant when considering the chemical reactions of "1-Azido-4-tert-butylcyclohexane."
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo compounds are determined by their molecular structure and the functional groups they contain. For example, the density, melting point, and solubility can be influenced by the presence of tert-butyl groups and the overall three-dimensional shape of the molecule . The azido group can also impart energetic properties to the compound, as seen in azido(tert-butylperoxy)methyl compounds . These properties are important for the practical application and handling of "1-Azido-4-tert-butylcyclohexane."
Scientific Research Applications
Reactivity and Selectivity in Aliphatic C-H Bond Oxygenation
A study on the reactivity and selectivity patterns in aliphatic C-H bond oxygenation of cyclohexane derivatives, including those with tert-butyl groups, provides insights into hydrogen atom transfer (HAT) rates, site-selectivities for C-H bond oxidation, and theoretical models for understanding C-H bond functionalization in cycloalkanes. The study highlights the significance of the nature of the HAT reagent, C-H bond strengths, and torsional effects in determining site-selectivity, particularly in the reactions of oxygen-centered HAT reagents with monosubstituted cyclohexanes (Martin et al., 2021).
Synthesis and Characterization of Polymers
New polymers have been synthesized using monomers derived from 4-tert-butylcyclohexane, such as 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride. These polymers exhibit good solubility, thermal stability, and fluorescence properties, which could have potential applications in various fields (Huang et al., 2006).
NMR Spectroscopy in Chemical Analysis
Nuclear magnetic resonance (NMR) spectroscopy has been used to analyze the proton spectra of tert-butylcyclohexane derivatives. This method allows for the understanding of the chemical structure and behavior of these compounds, providing valuable information for chemical analysis and synthesis (Haddon & Jackman, 1973).
Stereoselectivity in Chemical Reactions
Research on the stereoselectivity of reactions involving tert-butylcyclohexane derivatives, such as ene reactions, provides insights into the mechanisms of these reactions and the influence of molecular structure on the outcomes. This knowledge is crucial for designing specific chemical reactions and products (Dang & Davies, 1991).
Functionalization of Cyclohexane
Studies have focused on the functionalization of cyclohexane using tert-butyl derivatives as catalysts or reactants. This research is important for developing new methods of modifying hydrocarbons, which can have implications in synthetic chemistry and material science (Wang et al., 1998).
Safety And Hazards
Future Directions
Future research could explore the synthesis and reactions of “1-Azido-4-tert-butylcyclohexane” in more detail. For example, the review article by Nayl et al. discusses various applications of organic azides . Additionally, the conformational preferences of disubstituted cyclohexanes could be further investigated .
properties
IUPAC Name |
1-azido-4-tert-butylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)8-4-6-9(7-5-8)12-13-11/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWVOMSPCIUBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535592 | |
Record name | 1-Azido-4-tert-butylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-tert-butylcyclohexane | |
CAS RN |
31865-35-7 | |
Record name | 1-Azido-4-tert-butylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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